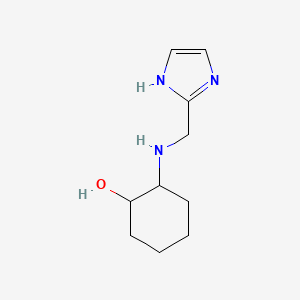
Methyl 4-amino-7-bromoisochromane-4-carboxylate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C11H13BrClNO3 and a molecular weight of 322.58 g/mol . This compound is known for its unique structure, which includes a bromine atom and an amino group attached to an isochromane ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride typically involves the bromination of isochromane derivatives followed by amination and esterification reactions. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and pH levels .
Industrial Production Methods
In industrial settings, the production of Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a debrominated product.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, debrominated compounds, and substituted isochromane derivatives .
Aplicaciones Científicas De Investigación
Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and amino group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-aminoisochromane-4-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological properties.
Methyl 7-bromoisochromane-4-carboxylate: Lacks the amino group, affecting its chemical behavior and applications.
4-Amino-7-bromoisochromane-4-carboxylic acid: The carboxylate group is not esterified, leading to different solubility and reactivity.
Uniqueness
Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride is unique due to the presence of both the bromine atom and the amino group on the isochromane ring system. This combination imparts distinctive chemical properties and reactivity, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H13BrClNO3 |
|---|---|
Peso molecular |
322.58 g/mol |
Nombre IUPAC |
methyl 4-amino-7-bromo-1,3-dihydroisochromene-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12BrNO3.ClH/c1-15-10(14)11(13)6-16-5-7-4-8(12)2-3-9(7)11;/h2-4H,5-6,13H2,1H3;1H |
Clave InChI |
CDCPEQWYAIRSCX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(COCC2=C1C=CC(=C2)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15232008.png)
![5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232013.png)

![tert-Butyl9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15232039.png)

